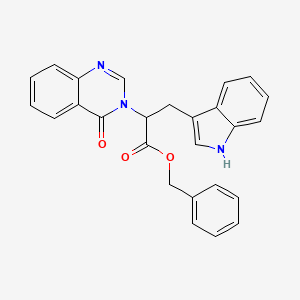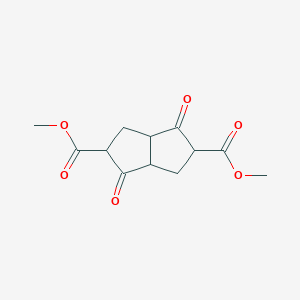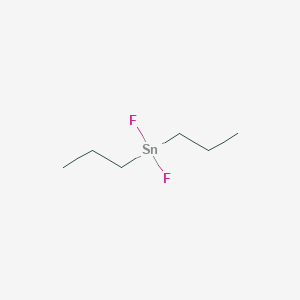
benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate is a complex organic compound that features both indole and quinazoline moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be constructed through a Fischer indole synthesis.
Construction of the Quinazoline Ring: This can be achieved by cyclization reactions involving anthranilic acid derivatives.
Coupling Reactions: The indole and quinazoline units can be linked through a series of coupling reactions, often involving palladium-catalyzed cross-coupling.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinazoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Halogenated or nitrated indole derivatives.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Due to the presence of indole and quinazoline moieties, the compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate would depend on its specific biological target. Generally, compounds with indole and quinazoline structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib.
Uniqueness
The unique combination of indole and quinazoline moieties in benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate may confer distinct biological activities and chemical properties, setting it apart from other similar compounds.
属性
CAS 编号 |
85612-31-3 |
|---|---|
分子式 |
C26H21N3O3 |
分子量 |
423.5 g/mol |
IUPAC 名称 |
benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate |
InChI |
InChI=1S/C26H21N3O3/c30-25-21-11-5-7-13-23(21)28-17-29(25)24(26(31)32-16-18-8-2-1-3-9-18)14-19-15-27-22-12-6-4-10-20(19)22/h1-13,15,17,24,27H,14,16H2 |
InChI 键 |
WJAHYUYCGOGPKO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N4C=NC5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5H-Benzo[a]phenothiazine](/img/structure/B14010177.png)
![[3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone](/img/structure/B14010180.png)
![Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]-](/img/structure/B14010183.png)





![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)
![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)

![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
